Cas no 14786-84-6 (2,3,5,6-tetramethylbenzene-1-thiol)

2,3,5,6-Tetramethylbenzene-1-thiol is a sterically hindered thiol derivative characterized by its four methyl groups adjacent to the thiol functionality. This structural feature enhances its stability and influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of ligands for metal coordination and as a building block for functionalized aromatic compounds. Its electron-rich aromatic system and steric hindrance contribute to selective reactivity in substitution and coupling reactions. The compound is also of interest in materials science for modifying surface properties and in the study of self-assembled monolayers. High purity grades ensure consistent performance in research and industrial applications.
2,3,5,6-tetramethylbenzene-1-thiol structure
14786-84-6 structure
Product Name:2,3,5,6-tetramethylbenzene-1-thiol
CAS No:14786-84-6
MF:C10H14S
MW:166.283161640167
CID:185628
PubChem ID:2081007
Update Time:2025-05-21

2,3,5,6-tetramethylbenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol,2,3,5,6-tetramethyl-
    • 2,3,5,6-tetramethylbenzenethiolate
    • 2,3,5,6-TETRAMETHYLBENZENETHIOL
    • AKOS008967692
    • HMS1718H21
    • SCHEMBL1610330
    • CHEMBL4517725
    • 2,3,5,6-tetramethylbenzene-1-thiol
    • EN300-10259
    • DTXSID80366479
    • 14786-84-6
    • Inchi: 1S/C10H14S/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3
    • InChI Key: LSBHSNREDVBEMQ-UHFFFAOYSA-N
    • SMILES: SC1=C(C)C(C)=CC(C)=C1C

Computed Properties

  • Exact Mass: 166.08172
  • Monoisotopic Mass: 165.073796
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1
  • XLogP3: 3.5

Experimental Properties

  • Boiling Point: 261.9°Cat760mmHg
  • Flash Point: 109.1°C
  • Refractive Index: 1.556
  • PSA: 0

2,3,5,6-tetramethylbenzene-1-thiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T303095-25mg
2,3,5,6-tetramethylbenzene-1-thiol
14786-84-6
25mg
$ 50.00 2022-06-02
TRC
T303095-50mg
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$ 70.00 2022-06-02
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$ 275.00 2022-06-02
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Enamine
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$314.0 2023-02-09
Enamine
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Additional information on 2,3,5,6-tetramethylbenzene-1-thiol

Comprehensive Overview of 2,3,5,6-Tetramethylbenzene-1-thiol (CAS No. 14786-84-6): Properties, Applications, and Industry Insights

2,3,5,6-Tetramethylbenzene-1-thiol (CAS 14786-84-6), often abbreviated as TMBT, is a specialized organic compound belonging to the class of thiolated aromatic hydrocarbons. Its unique molecular structure, featuring four methyl groups and a thiol functional group attached to a benzene ring, grants it distinct chemical and physical properties. This compound has garnered significant attention in recent years due to its versatility in industrial applications, particularly in the fields of material science, flavor and fragrance, and organic synthesis.

One of the most frequently searched questions about 2,3,5,6-tetramethylbenzene-1-thiol revolves around its synthesis methods. Researchers often explore its production via Friedel-Crafts alkylation followed by thiolation, or through direct functionalization of pre-existing methylated benzene derivatives. The compound's high purity (>98%) is critical for applications in electronic materials, where even trace impurities can affect performance. Recent studies, indexed in major scientific databases, highlight its role as a ligand precursor in catalysis, aligning with the growing demand for sustainable chemical processes.

In the context of green chemistry trends, TMBT has emerged as a subject of interest due to its potential in low-environmental-impact applications. Unlike traditional sulfur-containing compounds, its stability and low volatility make it suitable for long-lasting formulations. Industry reports indicate rising demand in polymer stabilization, where it acts as an antioxidant synergist, particularly in high-temperature plastics. This aligns with global searches for "heat-resistant additives" and "polymer durability enhancers," reflecting market needs.

The spectroscopic characteristics of CAS 14786-84-6 are another hot topic, with analytical chemists frequently searching for its NMR spectra data and mass fragmentation patterns. Its distinct 1H-NMR signature (δ 2.25 ppm for methyl protons, δ 3.82 ppm for thiol proton) makes it identifiable in complex mixtures. Advanced applications in surface modification have been documented, where its self-assembled monolayers (SAMs) show promise in nanotechnology and sensor development – areas experiencing exponential growth according to patent filings.

From a commercial perspective, 2,3,5,6-tetramethylbenzene-1-thiol suppliers emphasize its storage stability under inert atmospheres, addressing common user concerns about shelf life and handling protocols. Safety Data Sheets (SDS) highlight its compatibility with standard laboratory practices, though proper ventilation is recommended due to its characteristic aromatic thiol odor. The compound's logP value (octanol-water partition coefficient) of approximately 3.7 indicates moderate hydrophobicity, explaining its behavior in formulation chemistry.

Emerging research directions for TMBT include its use in organic electronics, particularly as a molecular dopant for conductive polymers. This connects with the booming interest in flexible electronics and wearable technology. Additionally, its derivatives show potential in pharmaceutical intermediates, though this remains an area of active investigation rather than established practice. Analytical method development for TMBT detection in environmental samples has also gained traction, responding to regulatory needs for compound tracking in industrial effluents.

Quality control parameters for CAS 14786-84-6 typically specify ≥97% purity by GC analysis, with moisture content below 0.5% for sensitive applications. The compound's melting point range (72-75°C) and boiling point (265°C at 760 mmHg) are key identifiers for material verification. Thermogravimetric analysis (TGA) data reveals good thermal stability up to 200°C, supporting its use in high-performance materials. These technical specifications are frequently queried by quality assurance professionals across industries.

Market analysts note increasing 2,3,5,6-tetramethylbenzene-1-thiol consumption in Asia-Pacific regions, driven by expansion in specialty chemicals manufacturing. Pricing trends show moderate fluctuations tied to xylenes (raw material) availability, with current estimates ranging $150-$200/kg for research quantities. The compound's REACH compliance status and global regulatory positioning are additional search hotspots among compliance officers, especially in light of evolving chemical legislation worldwide.

Future prospects for TMBT appear promising, particularly in advanced material development. Research papers indexed in 2023-2024 highlight novel applications in metal-organic frameworks (MOFs) functionalization and catalytic systems for CO2 conversion – aligning with carbon neutrality initiatives. As industries seek multifunctional additives, the dual aromatic-thiol chemistry of this compound positions it as a candidate for next-generation formulations across multiple sectors.

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